REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[O:5][C:4](=[O:14])[CH:3]=1.[CH:15](=O)[CH2:16][CH:17]([CH3:19])[CH3:18].[CH:21]1([SH:27])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1.N1CCCCC1.[K+].[Br-]>C(O)C.C(O)(=O)C>[CH:21]1([S:27][CH:15]([C:3]2[C:4](=[O:14])[O:5][C:6]([C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=3)=[CH:7][C:2]=2[OH:1])[CH2:16][CH:17]([CH3:19])[CH3:18])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1 |f:4.5|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(OC(=C1)C1=CC=CC=C1)=O
|
Name
|
( 8 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 28 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 100 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
8.78 mmol
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)=O
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)S
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
( 50 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 49 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 46 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 16 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)SC(CC(C)C)C=1C(OC(=CC1O)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |